4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDFNZAMPMHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 4 Chloromethyl 1,3 Oxazol 2 Yl Benzonitrile
Established Strategies for 1,3-Oxazole Ring Formation
Several classical and modern synthetic methods are available for the construction of the 1,3-oxazole core. These methodologies offer diverse pathways to access a wide range of substituted oxazoles, varying in their starting materials, reaction conditions, and substituent tolerance.
Cyclodehydration Reactions (e.g., Robinson-Gabriel Synthesis)
The Robinson-Gabriel synthesis is a foundational method for oxazole (B20620) formation that involves the intramolecular cyclodehydration of 2-acylamino ketones. This reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid, which facilitate the removal of a water molecule to form the aromatic oxazole ring. The requisite 2-acylamino ketone precursors can be prepared through various methods, including the Dakin-West reaction. The versatility of this method allows for the synthesis of a variety of 2,4,5-trisubstituted oxazoles.
Cyclization of α-Acylamino Ketones (e.g., Fischer Oxazole Synthesis)
The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. nih.gov In this reaction, the cyanohydrin, often derived from an aromatic aldehyde, reacts with another aldehyde to form an intermediate that undergoes cyclization and dehydration. The reaction is typically carried out in an inert solvent like dry ether. nih.gov
One-Pot Cyclocondensation Reactions (e.g., Van Leusen Synthesis)
The Van Leusen oxazole synthesis is a powerful and widely used one-pot method for the preparation of 5-substituted or 4,5-disubstituted oxazoles. nbinno.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. nbinno.comjustia.com The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nbinno.com The scope of the Van Leusen reaction is broad, accommodating a variety of aldehydes and allowing for the introduction of diverse substituents at the 5-position of the oxazole ring. nbinno.comjustia.com
Multicomponent Approaches for Oxazole Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including oxazoles, in a single synthetic operation. nanobioletters.com These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. Acid-promoted multicomponent reactions have been developed for the synthesis of fully substituted oxazoles from simple starting materials like arylglyoxal monohydrates, nitriles, and various C-nucleophiles. nanobioletters.com These methods provide a convenient and diversity-oriented pathway to highly functionalized oxazole derivatives. nanobioletters.com
Cycloisomerization Reactions for Oxazole Derivatives
The cycloisomerization of propargyl amides has emerged as a valuable method for the synthesis of oxazole derivatives. orientjchem.org This transformation is often catalyzed by transition metals, such as gold, platinum, or zinc, which act as π-acids to activate the alkyne moiety towards intramolecular nucleophilic attack by the amide oxygen. This reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing access to various substituted oxazoles. mendeley.commdpi.com
Specific Synthetic Routes Targeting 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
While a direct, single-step synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic strategy can be devised based on established oxazole formation methodologies. A highly probable route involves the reaction of a benzonitrile-containing starting material with a suitable three-carbon component to construct the 4-(chloromethyl)oxazole (B1368424) ring.
A likely synthetic approach is a variation of the reaction between an α-haloketone and a primary amide. Specifically, the synthesis could be achieved through the reaction of 4-cyanobenzamide (B1359955) with 1,3-dichloroacetone (B141476) . This reaction would proceed via initial nucleophilic attack of the amide nitrogen on one of the electrophilic carbons of 1,3-dichloroacetone, followed by cyclization and dehydration to form the desired oxazole ring.
Proposed Synthetic Scheme:

Table 1: Key Reactants and Reagents
| Compound Name | Role in Reaction |
| 4-Cyanobenzamide | Provides the 2-(4-cyanophenyl) moiety of the target molecule. |
| 1,3-Dichloroacetone | Acts as the three-carbon building block for the oxazole ring, providing the 4-(chloromethyl) substituent. |
| Dehydrating Agent (e.g., P₂O₅, H₂SO₄) | Facilitates the final dehydration step to form the aromatic oxazole ring. |
| Solvent (e.g., Toluene, Xylene) | Provides the reaction medium. |
This synthetic strategy offers a straightforward and convergent approach to this compound, utilizing readily available starting materials. The reaction conditions would likely involve heating the reactants in a suitable solvent, possibly with the addition of a dehydrating agent to drive the reaction to completion. The specific choice of solvent and dehydrating agent would be crucial for optimizing the yield and purity of the final product.
Construction of the Oxazole Core with Integrated Substituents
The assembly of the oxazole ring from precursors already containing the key functional groups or their immediate precursors is a common and efficient strategy. Several classical methods for oxazole synthesis can be adapted for this purpose.
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of N-acyl-α-amino ketones. For the target molecule, this would entail a precursor containing the 4-cyanobenzoyl group.
Fischer Oxazole Synthesis: This synthesis proceeds from the reaction of cyanohydrins and aldehydes. ijpsonline.com It represents a foundational method for creating 2,5-disubstituted oxazoles. ijpsonline.com
Bredereck Reaction: This approach utilizes α-haloketones and amides to form 2,4-disubstituted oxazoles. ijpsonline.com A plausible route for the target compound could involve the reaction of 4-cyanobenzamide with 1,3-dichloroacetone.
Van Leusen Synthesis: The van Leusen reaction is a powerful tool for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov By reacting 4-cyanobenzaldehyde (B52832) with TosMIC, the 2-(4-cyanophenyl)oxazole core can be constructed, which would then require subsequent functionalization at the 4-position. nih.gov This reaction proceeds through a [3+2] cycloaddition where TosMIC acts as a "C2N1" synthon. nih.gov
These methods offer convergent pathways where the benzonitrile (B105546) and a precursor to the chloromethyl group are incorporated during the primary ring-forming step.
Introduction of the Chloromethyl Moiety onto the Oxazole Ring
Post-cyclization functionalization is an alternative strategy where a pre-formed oxazole ring is modified to introduce the required substituents. The introduction of a chloromethyl group onto an existing 2-(4-cyanophenyl)-1,3-oxazole core is a key transformation. A highly regioselective process has been described for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts. researchgate.net This deoxygenation-chlorination reaction, often employing phosphorus oxychloride (POCl₃), can selectively install the chloromethyl group at the C4 position of the oxazole ring. researchgate.net The reactive chloromethyl group is a valuable synthetic handle, enabling further substitution reactions with nucleophiles like amines, thiols, or alcohols. smolecule.com
Incorporation of the Benzonitrile Group via Coupling or Cyclization Strategies
The benzonitrile group can be introduced either by building the oxazole ring from a nitrile-containing starting material or by attaching the benzonitrile moiety to a pre-formed oxazole ring.
Cyclization Strategies: As mentioned in section 2.2.1, classical methods like the Bredereck or van Leusen syntheses can utilize benzonitrile-containing precursors. For instance, the reaction of 4-cyanobenzaldehyde with TosMIC directly incorporates the 4-cyanophenyl group at the 2-position of the oxazole. nih.gov The use of nitriles is pivotal in many synthetic routes for 1,3-oxazoles. researchgate.net
Coupling Strategies: Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. A 2-halo-4-(chloromethyl)-1,3-oxazole could be coupled with a derivative of 4-cyanobenzene. For example, a Suzuki coupling reaction could be performed between 2-bromo-4-(chloromethyl)-1,3-oxazole and 4-cyanophenylboronic acid using a palladium catalyst. While C-N coupling of halo-oxazoles has been reported, C-C coupling reactions are also well-developed for functionalizing the oxazole core. nih.gov
Modern and Green Approaches in Oxazole Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and environmentally benign methods. These "green" approaches, including metal catalysis, ultrasound, and microwave assistance, have been successfully applied to oxazole synthesis.
Metal-Catalyzed Syntheses (e.g., Copper(II) and Silver(I) Catalysis)
Transition metal catalysis offers mild and highly selective pathways for synthesizing oxazoles.
Copper Catalysis: Copper catalysts, such as copper(I) iodide (CuI), are effective in C-N coupling reactions, which can be used to functionalize halo-oxazoles. nih.gov Copper-catalyzed protocols have also been developed for the one-pot synthesis of related heterocycles like 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via dual oxidation. nih.gov These methods often avoid the need for expensive ligands and produce high yields. nih.gov
Silver Catalysis: Silver(I) salts are known to catalyze the oxidative cyclization and functionalization of various substrates to yield oxazole derivatives. researchgate.net For example, silver triflate has been used to mediate the cyclization of propargylamides to afford substituted oxazoles. acs.org Silver additives, such as silver benzoate, have also been shown to improve the yield of copper-catalyzed coupling reactions involving iodo-azoles. nih.gov
Table 1: Comparison of Catalysts in a Copper-Catalyzed Oxadiazole Synthesis
| Entry | Catalyst (20 mol%) | Yield (%) |
|---|---|---|
| 1 | CuI | 74 |
| 2 | CuCl₂ | 81 |
| 3 | CuBr | 85 |
| 4 | Cu(OAc)₂ | 62 |
| 5 | CuCl | 92 |
| 6 | None | 0 |
This data is adapted from a study on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, demonstrating the efficacy of different copper catalysts. nih.gov
Ultrasound-Assisted Synthetic Protocols
Sonochemistry, the application of ultrasonic irradiation to chemical reactions, has emerged as a powerful green chemistry tool. nih.govresearchgate.net The phenomenon of acoustic cavitation enhances reaction rates and efficiency. researchgate.net This technique has been successfully applied to the synthesis of oxazoles and other heterocycles, offering advantages such as reduced reaction times, improved yields, and often milder conditions compared to conventional heating. nih.govtandfonline.com For example, the reaction of chloride-containing ketones with urea (B33335) to form oxazoles was achieved in just 6 minutes with ultrasound irradiation. nih.gov This method is noted for being cost-effective and environmentally sustainable. researchgate.net
Microwave-Assisted Synthetic Methodologies
Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that dramatically accelerates reaction rates. asianpubs.org One-pot microwave-assisted syntheses of oxazoles have been developed that are rapid, simple, and environmentally benign. nih.govacs.org For instance, the reaction of substituted aryl aldehydes with TosMIC under microwave irradiation can produce 5-substituted oxazoles in excellent yields within minutes, compared to hours required for conventional heating. acs.org This method is efficient, uses inexpensive starting materials, and often involves non-chromatographic purification. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 60 | 6 h | 92-95 |
| Microwave Irradiation | 65 | 8 min | 96 |
This data compares the synthesis of 5-phenyl oxazole using conventional heating versus microwave irradiation, highlighting the significant reduction in reaction time with improved yield under microwave conditions. nih.govacs.org
Reactivity and Chemical Transformations of 4 4 Chloromethyl 1,3 Oxazol 2 Yl Benzonitrile
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group at the 4-position of the oxazole (B20620) ring is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is analogous to that of other benzylic or allylic halides and is a key feature in the synthetic utility of this compound.
The chlorine atom of the chloromethyl group can be readily displaced by a variety of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. This type of reaction is fundamental for the introduction of diverse functional groups.
Amines: Primary and secondary amines can react with 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile to yield the corresponding aminomethyl derivatives. These reactions typically proceed under standard conditions for nucleophilic substitution. For instance, reaction with a primary amine (R-NH₂) would yield a secondary amine of the general structure 4-[4-((R-amino)methyl)-1,3-oxazol-2-yl]benzonitrile.
Thiols: Thiolates, generated from thiols (R-SH) by deprotonation with a base, are excellent nucleophiles for the displacement of the chloride. This reaction leads to the formation of thioethers. For example, treatment with a thiol in the presence of a base like sodium hydride results in the formation of 4-[4-((R-thio)methyl)-1,3-oxazol-2-yl]benzonitrile.
Oxygen Nucleophiles: Alkoxides and phenoxides (R-O⁻) can also serve as nucleophiles, resulting in the formation of ethers. The reaction of this compound with an alkoxide would produce 4-[4-((alkoxy)methyl)-1,3-oxazol-2-yl]benzonitrile.
The table below summarizes representative nucleophilic substitution reactions of the chloromethyl group.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure |
| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-[4-((R-NH)CH₂)-1,3-oxazol-2-yl]benzonitrile |
| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-[4-((R-S)CH₂)-1,3-oxazol-2-yl]benzonitrile |
| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | 4-[4-((R-O)CH₂)-1,3-oxazol-2-yl]benzonitrile |
This table presents generalized reaction schemes. Specific conditions and yields may vary depending on the nature of the nucleophile and the substrate.
The chloromethyl group serves as an effective alkylating agent for carbon nucleophiles, enabling the formation of new carbon-carbon bonds. This is a crucial transformation for extending the carbon framework of the molecule. A common strategy involves the use of stabilized carbanions, such as those derived from malonic esters. For example, the reaction with diethyl malonate in the presence of a base like sodium hydride would lead to the formation of a C-alkylated product, which can be further manipulated synthetically.
The chlorine atom in the chloromethyl group can be replaced by other halogens through halogen exchange reactions, often referred to as Finkelstein reactions. For instance, treatment with sodium iodide in a suitable solvent like acetone (B3395972) can convert the chloromethyl group into the more reactive iodomethyl group. This transformation can be advantageous for subsequent nucleophilic substitution reactions, as iodide is a better leaving group than chloride. This strategy enhances the synthetic versatility of the compound, allowing for reactions with weaker nucleophiles or under milder conditions.
Transformations Involving the Benzonitrile (B105546) Functional Group
The benzonitrile group offers another site for chemical modification, primarily through reactions involving the carbon-nitrogen triple bond.
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (benzylamine derivative). nih.govorganic-chemistry.orgstudymind.co.ukcommonorganicchemistry.com Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is also an effective method for this transformation. studymind.co.uk
Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.orgchemistrysteps.com The reaction proceeds through an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.
The table below outlines the reduction products of the benzonitrile group.
| Reagent | Product |
| LiAlH₄ or H₂/Catalyst | 4-(4-(Aminomethyl)-1,3-oxazol-2-yl)benzylamine |
| DIBAL-H, then H₃O⁺ | 4-(4-(Chloromethyl)-1,3-oxazol-2-yl)benzaldehyde |
Note: The chloromethyl group may also be susceptible to reduction under certain conditions.
The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. chemistrysteps.com
Hydrolysis to Carboxylic Acids: Vigorous hydrolysis in the presence of a strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH) and heat will convert the nitrile group to a carboxylic acid. chemistrysteps.comlibretexts.orggoogle.comcommonorganicchemistry.com
Hydrolysis to Amides: The hydrolysis can be controlled to stop at the amide stage by using milder reaction conditions. chemistrysteps.comacs.orgcommonorganicchemistry.comlibretexts.orgresearchgate.netorganicchemistrytutor.com For example, treatment with hydrogen peroxide in a basic medium is a common method for the selective conversion of nitriles to amides.
[2+3] Cycloaddition Reactions (e.g., to form tetrazoles or other heterocycles)
The benzonitrile moiety of this compound serves as a key functional group for participating in [2+3] cycloaddition reactions. This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. A prominent application is the reaction of the nitrile group with azides to form tetrazoles. acs.orgnih.gov
Tetrazoles are significant in medicinal chemistry, often acting as bioisosteres for carboxylic acid groups. acs.orgnih.gov The synthesis of a tetrazole from the parent compound would typically involve reacting it with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst. nih.govresearchgate.net The reaction is a formal [3+2] cycloaddition, where the three nitrogen atoms of the azide and the two atoms (carbon and nitrogen) of the nitrile group combine to form the tetrazole ring. acs.orgnih.gov
While the direct mechanism can be a concerted cycloaddition, evidence also suggests stepwise pathways involving nucleophilic attack of the azide on the nitrile, followed by cyclization. acs.org Reaction conditions can influence the mechanism and yield, with factors such as solvent, temperature, and the presence of catalysts playing crucial roles. acs.org Lewis acids or transition metal catalysts are often employed to facilitate the reaction, which might otherwise require high temperatures. nih.govresearchgate.net This transformation converts the benzonitrile group into a 5-(4-(4-(chloromethyl)-1,3-oxazol-2-yl)phenyl)-1H-tetrazole ring, significantly altering the molecule's properties and potential biological interactions.
Table 1: General Conditions for Nitrile to Tetrazole Conversion via [2+3] Cycloaddition
| Parameter | Typical Conditions | Source |
|---|---|---|
| Azide Source | Sodium Azide (NaN₃), Trimethylsilyl Azide (TMSN₃) | nih.govnih.gov |
| Catalysts | Zinc salts, Cobalt complexes, Copper salts | nih.govresearchgate.net |
| Solvents | DMF, Water, Glyme | acs.orgresearchgate.net |
| Temperature | 100-150 °C (uncatalyzed), lower with catalysts | acs.org |
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle that possesses a unique reactivity pattern due to the presence of two different heteroatoms, oxygen and nitrogen. wikipedia.orgthepharmajournal.com It is considered a weakly basic compound. wikipedia.orgyoutube.com The aromaticity of oxazoles is less pronounced than that of the analogous sulfur-containing thiazoles. wikipedia.org The reactivity of the carbon atoms in the oxazole ring towards deprotonation follows the order C2 > C5 > C4, indicating that the C2 position is the most acidic. thepharmajournal.comtandfonline.com
Electrophilic Aromatic Substitution on the Oxazole Ring
Electrophilic aromatic substitution on an unsubstituted oxazole ring is generally difficult but can occur, typically at the C5 position. wikipedia.orgtandfonline.comnoteskarts.com The reaction is significantly facilitated by the presence of electron-donating groups on the ring, which increase its nucleophilicity. thepharmajournal.compharmaguideline.com For the title compound, the 2-benzonitrile and 4-chloromethyl groups are electron-withdrawing, which would further deactivate the oxazole ring towards electrophilic attack, making such reactions challenging. However, in principle, if substitution were to occur, it would be predicted to be at the C5 position, which is the most electron-rich carbon in the ring system. wikipedia.orgcutm.ac.in
Ring-Opening and Rearrangement Reactions
The oxazole ring can undergo cleavage under certain conditions. Metallation at the C2 position, the most acidic site, with strong bases like n-butyllithium can lead to a 2-lithio-oxazole. noteskarts.compharmaguideline.com This species is often unstable and can exist in equilibrium with a ring-opened isonitrile intermediate, which can be trapped. wikipedia.orgnoteskarts.com Oxidizing agents such as potassium permanganate (B83412) or ozone can also induce cleavage of the oxazole ring system. noteskarts.comslideshare.net
Another characteristic reaction is the Cornforth rearrangement, a thermal rearrangement observed in 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While the title compound is not a 4-acyloxazole, this reaction highlights a potential rearrangement pathway for substituted oxazoles.
Transition Metal-Catalyzed Coupling Reactions at Aryl and Heteroaryl Positions
Transition metal catalysis offers powerful tools for the functionalization of both the benzonitrile and oxazole portions of the molecule. Palladium-catalyzed reactions, in particular, are widely used for forming new carbon-carbon and carbon-heteroatom bonds at aryl and heteroaryl positions. acs.org
Palladium-Catalyzed C-H Functionalization and Cross-Couplings (e.g., Catellani-Type Reactions)
Palladium-catalyzed direct C-H functionalization has emerged as a highly efficient strategy for modifying heterocyclic compounds without the need for pre-functionalization (e.g., halogenation). rsc.org For oxazole derivatives, C-H arylation has been reported at both the C2 and C5 positions, with the regioselectivity often controlled by the choice of ligands and reaction conditions. nih.gov C-H olefination via palladium catalysis has also been demonstrated at the C4 position of oxazoles. acs.org
The Catellani reaction is a specific and powerful type of palladium-catalyzed process that allows for the sequential functionalization of an aryl halide at both the ortho (via C-H activation) and ipso positions. wikipedia.orgsnnu.edu.cn This reaction utilizes a norbornene transient mediator to direct the ortho-C-H functionalization before a final cross-coupling step terminates the sequence at the ipso-position. wikipedia.org While typically applied to aryl halides, the principles of Pd/norbornene cooperative catalysis have been extended to other starting materials. aablocks.com Applying this methodology to a derivative of the title compound could, in theory, allow for the introduction of substituents on the benzonitrile ring at positions ortho to the oxazole group.
Table 2: Examples of Pd-Catalyzed C-H Functionalization on the Oxazole Ring
| Position | Reaction Type | Catalyst System (Example) | Source |
|---|---|---|---|
| C2 | Direct Arylation | Pd(OAc)₂ / P(t-Bu)₃ / PivOH | nih.gov |
| C4 | Olefination | Pd(OAc)₂ / Ag₂CO₃ | acs.org |
| C5 | Direct Arylation | Pd(OAc)₂ / PCy₃ | nih.gov |
Applications of 4 4 Chloromethyl 1,3 Oxazol 2 Yl Benzonitrile As a Synthetic Building Block
Strategic Building Block for Biologically Relevant Scaffolds
Preparation of Functionalized Azoles and Analogues for Ligand Design
While specific studies detailing the use of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile for creating functionalized azoles for ligand design are not readily found in peer-reviewed literature, the structural motif is highly relevant. Azole derivatives are a cornerstone in medicinal chemistry and are integral to the design of ligands for various biological targets. The core structure of this compound, featuring both an oxazole (B20620) and a benzonitrile (B105546) group, is found in numerous biologically active molecules.
The chloromethyl group serves as a key handle for derivatization. It is anticipated to react readily with a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of functionalized oxazole-benzonitrile analogues. For instance, reaction with a primary or secondary amine would yield the corresponding aminomethyl derivative, a common scaffold in drug discovery. The benzonitrile group can also be chemically modified, for example, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the molecular diversity achievable from this starting material.
The design of such derivatives is often guided by the desire to create molecules that can interact with specific biological targets, such as enzymes or receptors. The spatial arrangement of the oxazole and benzonitrile groups, and the substituents introduced via the chloromethyl handle, would be critical for achieving the desired biological activity.
Synthesis of Derivatives with Diverse Substitution Patterns
The synthesis of derivatives from this compound would primarily leverage the reactivity of the chloromethyl group. This electrophilic center is susceptible to attack by a wide array of nucleophiles, enabling the introduction of diverse substitution patterns.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Resulting Functional Group | Potential Derivative Class |
|---|---|---|
| Primary/Secondary Amine | Aminomethyl | Substituted Amines |
| Thiol | Thiomethyl | Sulfides |
| Alcohol/Phenol | Alkoxymethyl/Phenoxymethyl | Ethers |
| Azide (B81097) | Azidomethyl | Organic Azides |
These reactions would allow for the systematic modification of the compound's properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for applications in materials science and medicinal chemistry. For example, the introduction of a long alkyl chain via an ether linkage could increase the compound's solubility in nonpolar solvents, while the addition of a polar group like a carboxylic acid could enhance its water solubility.
Further diversification could be achieved by modifying the benzonitrile group. This could involve electrophilic aromatic substitution on the benzene (B151609) ring, although the directing effects of the existing substituents would need to be considered.
Role in Target-Oriented Synthesis of Complex Natural Product Analogues
The structural components of this compound are present in various natural products, suggesting its potential as a building block in the synthesis of their analogues. Oxazole rings are a common feature in many bioactive natural products, often contributing to their biological activity.
While no specific examples of the use of this particular compound in the total synthesis of a natural product analogue are documented in the available literature, its potential is clear. A synthetic strategy could involve using this compound as a key fragment to be coupled with other complex intermediates. The chloromethyl group would be the primary site for this coupling reaction.
The synthesis of natural product analogues is a vital area of research, as it can lead to the discovery of new compounds with improved biological activity or better pharmacokinetic properties. The ability to systematically modify the structure of a natural product by incorporating building blocks like this compound is therefore of significant interest.
Mechanistic Investigations and Computational Studies Pertaining to 4 4 Chloromethyl 1,3 Oxazol 2 Yl Benzonitrile
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 2,4-disubstituted oxazoles, such as 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile, can be achieved through various established pathways. The elucidation of the underlying mechanisms is key to optimizing reaction conditions and yields.
One common and practical approach for creating oxazoles unsubstituted at the 5-position involves the cyclodehydration of α-acylamino aldehyde or ketone intermediates. datapdf.comresearchgate.net For the specific synthesis of this compound, a plausible pathway begins with the acylation of an aminoketone. The reaction would likely start with 4-cyanobenzamide (B1359955) and 1,3-dichloroacetone (B141476) to form an N-(1,3-dichloro-2-oxopropyl)-4-cyanobenzamide intermediate. This intermediate then undergoes cyclodehydration.
The mechanism of this cyclization, often facilitated by reagents like triphenylphosphine/hexachloroethane, involves the formation of a phosphonium (B103445) salt intermediate which promotes the intramolecular cyclization to form the oxazole (B20620) ring. datapdf.com During this process, one of the chlorine atoms is eliminated along with a proton to form the aromatic oxazole ring, while the other remains on the methyl group at the 4-position.
Another modern, metal-free approach involves the Brønsted acid-catalyzed coupling of α-diazoketones with amides. nih.govorganic-chemistry.orgresearchgate.net In this scenario, an appropriately substituted α-diazoketone would react with 4-cyanobenzamide in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). organic-chemistry.org Mechanistic studies, including deuterium-labeling experiments, support a pathway where a key α-keto triflate intermediate is formed, which then reacts with the amide to undergo cyclization and dehydration, yielding the 2,4-disubstituted oxazole. organic-chemistry.org
Furthermore, the reactivity of the resulting chloromethyl group is of significant interest. This functional group is susceptible to nucleophilic substitution (SN2) reactions. nih.gov For instance, reaction with nucleophiles like potassium cyanide (KCN) would lead to the substitution of the chloride ion, forming a nitrile derivative. nih.gov The mechanism involves the direct attack of the cyanide anion on the carbon atom of the chloromethyl group, displacing the chloride. nih.gov
| Reaction Type | Precursors | Key Intermediates | Mechanism Highlights |
| Cyclodehydration | 4-cyanobenzamide, 1,3-dichloroacetone | α-acylamino ketone, Phosphonium salt | Intramolecular cyclization followed by elimination. datapdf.com |
| Brønsted Acid Catalysis | α-diazoketone, 4-cyanobenzamide | α-keto triflate | Acid-catalyzed formation of a reactive intermediate, followed by cyclization. organic-chemistry.org |
| Nucleophilic Substitution | This compound, Nucleophile (e.g., KCN) | Transition state complex | SN2 displacement of the chloride ion from the methyl group. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound. dntb.gov.ua These computational methods allow for the prediction of molecular geometry, electronic structure, and reactivity without the need for empirical data.
Calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be determined. An analysis of the electrostatic potential (ESP) surface would reveal the distribution of charge across the molecule. mdpi.com It is predicted that regions of negative potential would be concentrated around the nitrogen atom of the nitrile group and the nitrogen and oxygen atoms of the oxazole ring, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential would be expected on the hydrogen atoms and, notably, on the carbon atom of the chloromethyl group, highlighting its electrophilic character.
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, the polarizable continuum model (PCM) can be employed to understand the effect of different solvents on the molecule's stability and electronic properties, which is crucial for modeling reactions in solution. mdpi.com
| Computational Method | Property Calculated | Predicted Insight for this compound |
| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |
| Electrostatic Potential (ESP) | Electron density and charge distribution | Identifies nucleophilic sites (oxazole N, nitrile N) and electrophilic sites (chloromethyl C). mdpi.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | Energy levels and distribution of frontier orbitals | Predicts sites for nucleophilic/electrophilic attack and overall chemical reactivity. |
| Polarizable Continuum Model (PCM) | Solvation energy (ΔEsolv) | Evaluates the influence of solvent polarity on molecular stability and reactivity. mdpi.com |
Molecular Dynamics Simulations and Conformational Analysis for Reactivity Modeling
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov Such simulations solve Newton's equations of motion for the atoms in the molecule, allowing its trajectory to be mapped over a specific period. ajchem-a.com
A key aspect of analysis for this molecule would be its conformational landscape, determined by the rotation around single bonds. The two primary rotatable bonds are:
The C-C bond connecting the 2-position of the oxazole ring to the phenyl ring.
The C-C bond connecting the 4-position of the oxazole ring to the chloromethyl group.
For example, MD simulations can model how the molecule interacts with solvent molecules or potential binding partners, such as the active site of an enzyme. nih.gov By calculating parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), the stability of the molecule and the flexibility of specific regions can be quantified. ajchem-a.com This information is invaluable for reactivity modeling, as it helps to understand how the molecule's shape and dynamics contribute to its chemical behavior in a complex environment.
| Simulation/Analysis Type | Parameters Studied | Insights for Reactivity Modeling |
| Conformational Search | Dihedral angles of rotatable bonds | Identifies low-energy conformers and the energy barriers between them, revealing the most likely reactive shapes. |
| MD in Explicit Solvent | Solvation effects, intermolecular interactions | Models how the solvent environment influences conformational preferences and the accessibility of reactive sites. |
| Interaction Analysis | Root Mean Square Deviation (RMSD), Hydrogen bonds | Quantifies the stability of the molecule's conformation and its potential to form non-covalent bonds with other species. ajchem-a.com |
Future Research Directions and Perspectives for 4 4 Chloromethyl 1,3 Oxazol 2 Yl Benzonitrile
The heterocyclic compound 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile stands as a versatile building block in synthetic chemistry. Its unique combination of a reactive chloromethyl group, a stable oxazole (B20620) core, and a cyano-functionalized phenyl ring presents significant opportunities for further investigation. Future research is poised to unlock its full potential through the development of sustainable synthetic methodologies, the exploration of novel chemical reactivity, expansion into new scientific domains, and the adoption of modern automated synthesis technologies.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization or cross-coupling strategies. For oxazole ring formation, Hantzsch-type cyclization using α-halo ketones and nitriles is applicable . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can attach functional groups to the benzonitrile core, as seen in analogous triazole syntheses . Optimization includes:
- Temperature control : Maintaining 60–80°C to prevent chloromethyl group hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalyst screening : Copper(I) iodide or Pd catalysts for cross-coupling steps .
Advanced: How does the chloromethyl substituent affect the electronic properties and reactivity of the oxazole ring?
Methodological Answer:
The electron-withdrawing chloromethyl group increases the oxazole ring's electrophilicity, facilitating nucleophilic aromatic substitution (NAS) at the 2-position. Computational studies (e.g., DFT) reveal:
- Charge distribution : Chloromethyl withdraws electron density from the oxazole, lowering LUMO energy by ~1.2 eV compared to methyl analogs .
- Reactivity in cross-coupling : Enhanced oxidative addition in Suzuki-Miyaura reactions with aryl boronic esters .
- Stability trade-offs : Susceptibility to hydrolysis necessitates inert atmospheres (N₂/Ar) during synthesis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm chloromethyl (-CH₂Cl) protons at δ 4.5–4.8 ppm and oxazole C-2 carbon at δ 150–155 ppm .
- IR Spectroscopy : Detect C≡N stretch (~2230 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (m/z 219.03 for [M+H]⁺) .
Advanced: What strategies prevent hydrolysis of the chloromethyl group in aqueous or protic environments?
Methodological Answer:
- Protective groups : Temporarily replace -CH₂Cl with -CH₂OAc via acetylation, then deprotect post-reaction .
- Low-temperature storage : Store at -20°C under desiccation to minimize moisture exposure .
- Buffered conditions : Use pH 7–8 phosphate buffers to reduce acid/base-mediated degradation .
Basic: What biological activities are reported for structurally related oxazole-benzonitriles?
Methodological Answer:
Analogous compounds exhibit:
- Antifungal activity : MIC values of 2–8 µg/mL against Candida albicans via ergosterol biosynthesis inhibition .
- Anticancer potential : IC₅₀ of 10–20 µM in breast cancer cell lines (MCF-7) through kinase inhibition .
- Assay design : Use ATPase/GST-tagged proteins for target validation and SPR for binding affinity measurements .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT calculations : Compare transition state energies for attacks at oxazole C-4 vs. C-5 positions. Chloromethyl directs electrophiles to C-5 due to lower activation energy (ΔG‡ ≈ 15 kcal/mol vs. 22 kcal/mol) .
- MD simulations : Solvent effects (e.g., DMSO vs. water) alter reaction pathways by stabilizing intermediates .
Basic: What are the solubility and stability profiles of this compound in common solvents?
Methodological Answer:
- Solubility : High in DMSO (>50 mg/mL), moderate in dichloromethane (~20 mg/mL), low in water (<0.1 mg/mL) .
- Stability : Degrades by 10% after 24 hours in aqueous solutions (pH 7.4) but remains stable in dry DMF for >1 week .
Advanced: What mechanistic insights exist for its electrochemical behavior in organic electronics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
